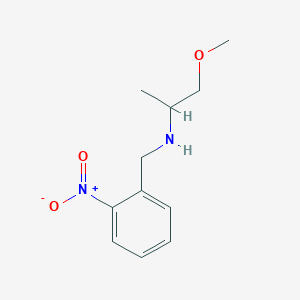

1-methoxy-N-(2-nitrobenzyl)propan-2-amine

Description

1-Methoxy-N-(2-nitrobenzyl)propan-2-amine is a secondary amine characterized by a methoxy group (-OCH₃) at the 1-position of a propane backbone and an N-bound 2-nitrobenzyl substituent. This structure combines electron-donating (methoxy) and electron-withdrawing (nitro) groups, influencing its electronic properties and reactivity.

Properties

Molecular Formula |

C11H16N2O3 |

|---|---|

Molecular Weight |

224.26 g/mol |

IUPAC Name |

1-methoxy-N-[(2-nitrophenyl)methyl]propan-2-amine |

InChI |

InChI=1S/C11H16N2O3/c1-9(8-16-2)12-7-10-5-3-4-6-11(10)13(14)15/h3-6,9,12H,7-8H2,1-2H3 |

InChI Key |

PVMCZLMYYOZXCK-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC)NCC1=CC=CC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Sequence and Conditions

This route, inspired by the patent, involves sequential transformations to construct the amine backbone:

Step 1: Synthesis of 1-Methoxy-2-(2-Nitrobenzyl)Propanenitrile

-

Reactants : 2-Nitrobenzyl chloride (1.0 eq), 1-methoxypropanenitrile (1.1 eq), lithium diisopropylamide (LDA, 1.1 eq).

-

Conditions : Tetrahydrofuran (THF), -78°C to 0°C, N₂ atmosphere.

-

Mechanism : LDA deprotonates the nitrile, enabling nucleophilic attack on 2-nitrobenzyl chloride.

Step 2: Hydrolysis to 1-Methoxy-2-(2-Nitrobenzyl)Propanoic Acid

-

Reactants : Nitrile intermediate, aqueous NaOH (2.0 eq).

-

Conditions : Reflux at 180°C for 6 hours.

-

Yield : ~85% (estimated).

Step 3: Carbamate Formation via Curtius Rearrangement

-

Reactants : Propanoic acid, diphenylphosphoryl azide (DPPA, 1.2 eq), benzyl alcohol (1.5 eq).

-

Conditions : Toluene, 80°C, 2 hours.

-

Mechanism : DPPA mediates the formation of an acyl azide, which undergoes rearrangement to an isocyanate, trapped by benzyl alcohol.

Step 4: Deprotection to this compound

-

Reactants : Carbamate intermediate, Pd/C (10 wt%), H₂ gas.

-

Conditions : Methanol, room temperature, 12 hours.

Total Yield : ~70% (calculated from stepwise yields).

Critical Analysis

-

Advantages : High overall yield; avoids cyanide reagents.

-

Challenges : Requires handling of air-sensitive bases (LDA) and high-temperature hydrolysis.

Reductive Amination Approach

Reaction Scheme

Reactants : 1-Methoxypropan-2-amine (1.0 eq), 2-nitrobenzaldehyde (1.1 eq), sodium cyanoborohydride (NaBH₃CN, 1.5 eq).

Conditions : Methanol, acetic acid (cat.), 25°C, 24 hours.

Mechanism : Imine formation followed by borohydride reduction.

Yield and Limitations

-

Yield : ~50–60% (based on analogous reductive aminations).

-

Challenges :

-

Commercial scarcity of 1-methoxypropan-2-amine necessitates prior synthesis (e.g., Gabriel synthesis).

-

Competing over-reduction or side reactions with the nitro group.

-

Mechanistic Insights and Optimization

Carbamate Formation (Step 3)

The CO₂-amine interaction study elucidates the role of dual amine participation in carbamate synthesis. Here, DPPA acts as a coupling agent, with benzyl alcohol stabilizing the isocyanate intermediate. Theoretical calculations suggest a six-membered transition state, bypassing zwitterionic intermediates and enhancing efficiency.

Solvent and Base Effects

-

LDA in Step 1 : Ensures complete deprotonation of the nitrile, critical for nucleophilic reactivity.

-

Hydrolysis in Step 2 : Polar aprotic solvents (e.g., dioxane) improve acid stability and yield.

Comparative Method Analysis

| Parameter | Four-Step Synthesis | Reductive Amination |

|---|---|---|

| Total Yield | ~70% | ~50–60% |

| Steps | 4 | 2 (plus amine synthesis) |

| Hazardous Reagents | LDA, DPPA | NaBH₃CN |

| Scalability | High | Moderate |

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-N-(2-nitrobenzyl)propan-2-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various functionalized compounds.

Scientific Research Applications

1-Methoxy-N-(2-nitrobenzyl)propan-2-amine has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methoxy-N-(2-nitrobenzyl)propan-2-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy group can influence the compound’s solubility and reactivity. The pathways involved may include enzymatic reactions and binding to specific receptors or proteins .

Comparison with Similar Compounds

N-(2-Nitrobenzyl)-N-phenylnitrous amide (M1)

- Structure : Features a 2-nitrobenzyl group and an N-nitrosoamine moiety.

- Photolysis: Undergoes rapid NO release under UV light due to cleavage of the N-nitrosoamine group, followed by slower degradation of the 2-nitrobenzyl residue. This dual reactivity is absent in non-nitro analogues like N-benzyl-N-phenylnitrous amide (M3) .

- Application: Demonstrates utility in light-triggered NO delivery systems, suggesting that 1-methoxy-N-(2-nitrobenzyl)propan-2-amine may exhibit similar photoreactivity.

1-(2-Nitro-1-imidazolyl)-3-methoxy-2-propanol

- Structure : Contains a nitroimidazole ring instead of a nitrobenzyl group.

- Hypoxia Selectivity : Preferentially reduced in hypoxic cells, leading to macromolecule binding and selective toxicity. This highlights the role of nitro groups in redox-activated therapies .

- Comparison : The nitrobenzyl group in this compound may confer similar hypoxia sensitivity but with distinct kinetics due to differences in aromatic stabilization.

Aromatic Substituent Variations

1-Methoxy-N-(1-phenylnaphthalen-2-yl)naphthalen-2-amine

1-Methoxy-N-(1-(thiophen-2-yl)ethyl)propan-2-amine

- Structure : Thiophene substituent introduces sulfur heteroatoms.

- Reactivity : The thiophene’s electron-rich nature may facilitate metal-catalyzed C–H functionalization, a property less likely in nitrobenzyl derivatives due to electron withdrawal .

Selenium-Containing Analogues

1-(2-Methoxyphenylselanyl)-3-phenylpropan-2-amine (C2)

- Structure : Selenium replaces oxygen in the methoxy group.

- Toxicity and Efficacy : Exhibits lower toxicity and higher antioxidant activity compared to diselenides (e.g., C3, C4), underscoring the impact of heteroatom choice on biological profiles .

- Comparison : The methoxy group in this compound may reduce metal-binding capacity compared to selenide-containing analogues.

Other Methoxy-Propan-2-amine Derivatives

1-Methoxy-N-(pyridin-3-ylmethyl)propan-2-amine

- Structure : Pyridine ring introduces nitrogen basicity.

- Applications: Potential as a ligand in coordination chemistry, contrasting with nitrobenzyl derivatives’ photoreactive or redox-active roles .

N-Methyl-2-phenylpropan-1-amine (Phenpromethamine)

- Structure : Lacks methoxy and nitro groups but shares a propanamine backbone.

- Pharmacology : Acts as a stimulant, highlighting how substituent modifications (e.g., nitro vs. methyl) drastically alter bioactivity .

Data Table: Key Properties of Compared Compounds

Research Findings and Challenges

- Synthetic Hurdles : N-Coupling reactions for nitrobenzyl analogues may face challenges similar to naphthyl derivatives, such as incomplete conversion at lower temperatures .

- Photoreactivity : The 2-nitrobenzyl group’s electron-withdrawing nature may accelerate photodegradation compared to benzyl or thiophenyl groups .

Biological Activity

1-Methoxy-N-(2-nitrobenzyl)propan-2-amine is a compound of interest in medicinal chemistry due to its unique structural features, including a methoxy group and a nitro-substituted benzyl moiety. These functional groups can significantly influence its biological activity, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic effects, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Key Functional Groups :

- Methoxy group (-OCH)

- Nitro group (-NO)

These groups contribute to the compound's solubility and reactivity, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The nitro group can undergo reduction to form an amine, which may interact with various biomolecules, including enzymes and receptors. The methoxy group can participate in hydrogen bonding, enhancing the compound's affinity for biological targets.

Antimicrobial Activity

Nitro-substituted compounds are known for their enhanced antimicrobial properties. Studies indicate that derivatives of this compound exhibit significant antibacterial effects against various Gram-positive and Gram-negative bacteria. The presence of the nitro group is believed to play a crucial role in this activity by disrupting bacterial cell wall synthesis or function.

Cytotoxicity and Anticancer Potential

Research has shown that certain derivatives of this compound possess cytotoxic properties against cancer cell lines. For example, compounds structurally related to this compound have demonstrated significant growth inhibition in leukemia and breast cancer cell lines while maintaining low cytotoxicity towards normal cells . This selective toxicity suggests potential therapeutic applications in cancer treatment.

Case Studies and Research Findings

Several studies have explored the biological activity of nitro-substituted benzyl amines:

- Anticancer Studies : A study reported that derivatives similar to this compound showed promising anticancer activity across multiple cancer types, including colon and breast cancers. These compounds were evaluated against the NCI 60 cancer cell line panel, revealing significant antiproliferative effects .

- Antimicrobial Efficacy : In vitro tests demonstrated that this compound exhibited notable antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The nitro group's presence was crucial for this activity, indicating a potential mechanism involving reactive nitrogen species generation .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 1-Methoxy-N-(3-nitrobenzyl)propan-2-amine | CHNO | Similar structure; different nitro position | Antimicrobial and cytotoxic properties observed |

| N-benzyl-1-(4-methoxyphenyl)propan-2-amine | CHN | Lacks nitro group; different reactivity | Potentially lower biological activity compared to nitro-substituted analogs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.